1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Beschreibung
Historical Context and Discovery
The development of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile emerges from a rich historical foundation of benzimidazole chemistry that spans over eight decades of pharmaceutical research. The benzimidazole scaffold was first recognized for its biological significance in 1944 when Woolley hypothesized that benzimidazoles possess purine-like structural characteristics that could evoke important biological applications. This foundational observation initiated a cascade of research that led to numerous therapeutic breakthroughs throughout the subsequent decades.
The systematic exploration of benzimidazole derivatives gained momentum in the 1950s and 1960s, with significant milestones including the discovery of benzimidazole-based proton pump inhibitors by Fort and colleagues in 1960, and the identification of anthelmintic properties in various benzimidazole analogs. The pharmaceutical industry's recognition of benzimidazole's versatility was further exemplified by CIBA pharmaceutical's discovery of the opioid agonist etonitazene in 1950, and Janssen pharmaceutical's development of mebendazole in 1971. These landmark discoveries established benzimidazoles as privileged scaffolds in medicinal chemistry, capable of interacting with diverse biological targets and producing a wide range of therapeutic effects.
The pyrido[1,2-a]benzimidazole system, which forms the core structure of the target compound, represents a more recent advancement in heterocyclic chemistry. Research into pyrido[1,2-a]benzimidazole derivatives has revealed their potential as antimicrobial agents, with studies demonstrating significant activity against various pathogenic strains including Gram-positive and Gram-negative bacteria. Furthermore, investigations into pyrido[1,2-a]benzimidazole-based compounds have identified promising antitubercular agents, with certain derivatives showing effectiveness against Mycobacterium tuberculosis at sub-micromolar concentrations.
Nomenclature and Classification
The systematic nomenclature of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile reflects its complex molecular architecture and provides insight into its structural organization. According to PubChem classification, this compound is assigned the molecular formula C30H27N5 with a molecular weight of 457.6 g/mol. The IUPAC name accurately describes the spatial arrangement of functional groups and ring systems, beginning with the pyrido[1,2-a]benzimidazole core and systematically identifying each substituent position.
The compound belongs to the broader classification of heterocyclic aromatic compounds due to the presence of multiple nitrogen atoms within its ring structures. More specifically, it falls under the category of benzimidazole derivatives, which are characterized by a benzene ring fused to the 4 and 5 positions of an imidazole ring. The pyrido[1,2-a]benzimidazole system represents a further structural elaboration where a pyridine ring is fused to the benzimidazole core, creating a tricyclic aromatic system with enhanced electronic properties and potential for biological activity.
The benzhydrylpiperazine moiety introduces additional complexity through its diphenylmethyl substituent attached to the piperazine ring. This structural feature is particularly significant from a pharmacological perspective, as benzhydrylpiperazine derivatives are known intermediates in the synthesis of antihistamine compounds such as cetirizine. The presence of this pharmacophore suggests potential antihistaminic or related therapeutic properties for the target compound.
Structural Significance in Heterocyclic Chemistry
The structural architecture of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile represents a sophisticated example of modern heterocyclic chemistry, incorporating multiple nitrogen-containing ring systems that contribute to its diverse pharmacological potential. The pyrido[1,2-a]benzimidazole core system exemplifies the concept of ring fusion in heterocyclic chemistry, where the strategic combination of aromatic rings creates enhanced electronic properties and increased molecular rigidity.
The benzimidazole component of the structure provides a foundation of established biological activity, as benzimidazole derivatives have demonstrated remarkable versatility in medicinal chemistry applications. The mechanism of action of benzimidazoles typically involves selective binding to β-tubulin, leading to inhibition of microtubule polymerization and subsequent disruption of cellular processes. This fundamental mechanism underlies the anthelmintic properties of compounds such as thiabendazole, mebendazole, and albendazole, establishing benzimidazoles as essential therapeutic agents in parasitic disease treatment.
The fusion of the pyridine ring to the benzimidazole system creates additional opportunities for molecular interactions through expanded π-electron systems and additional nitrogen coordination sites. Research into related pyrido[1,2-a]benzimidazole derivatives has revealed their capacity to function as antimicrobial agents, with particular effectiveness against pathogenic bacteria and fungi. The electronic properties of the fused ring system enhance the compound's ability to interact with biological targets through π-π stacking interactions, hydrogen bonding, and coordination with metal centers in enzyme active sites.
The carbonitrile functional group at the 4-position introduces additional chemical reactivity and potential for further derivatization. This electron-withdrawing group influences the electronic distribution throughout the aromatic system, potentially enhancing the compound's ability to participate in specific protein-ligand interactions. The strategic placement of the carbonitrile group may also contribute to improved pharmacokinetic properties by influencing molecular polarity and membrane permeability characteristics.
Position Within Benzimidazole-Based Compound Classes
1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile occupies a unique position within the broader landscape of benzimidazole-based pharmaceutical compounds, representing an advanced evolution of the fundamental benzimidazole pharmacophore through strategic structural modifications and functional group incorporation. The compound's classification places it among the more sophisticated members of the benzimidazole family, distinguished by its multi-ring architecture and diverse substituent patterns.
Within the context of benzimidazole drug development, this compound represents a departure from simpler 2-substituted benzimidazole derivatives toward more complex polycyclic systems. Traditional benzimidazole pharmaceuticals, such as the proton pump inhibitors omeprazole and lansoprazole, typically feature relatively straightforward substitution patterns on the basic benzimidazole core. In contrast, the target compound incorporates a fused pyrido ring system that significantly expands the molecular framework and creates new possibilities for biological activity.
The benzhydrylpiperazine substituent connects this compound to a distinct class of pharmaceutical agents, particularly those with antihistaminic properties. The structural relationship to cetirizine intermediates suggests potential applications in allergy treatment and related therapeutic areas. This dual pharmacophore approach, combining benzimidazole and piperazine functionalities, represents a sophisticated strategy in drug design that aims to capture the beneficial properties of multiple established drug classes within a single molecular entity.
Recent research into pyrido[1,2-a]benzimidazole derivatives has revealed their potential as antitubercular agents, with several compounds demonstrating significant activity against Mycobacterium tuberculosis, including drug-resistant strains. The discovery of 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile as an effective antitubercular agent highlights the therapeutic potential of this structural class and suggests that related compounds, including the target molecule, may possess similar or complementary biological activities.
The compound's position within the broader pharmaceutical landscape is further enhanced by the demonstrated synthetic accessibility of related pyrido[1,2-a]benzimidazole derivatives through multicomponent reaction approaches and green chemistry methodologies. These synthetic advances have facilitated the exploration of structural diversity within this compound class, leading to the identification of derivatives with enhanced antimicrobial, antioxidant, and potentially antitumor properties.
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5/c1-22-20-28(35-27-15-9-8-14-26(27)32-30(35)25(22)21-31)33-16-18-34(19-17-33)29(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,29H,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGKQICFDBIUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation for Benzimidazole Core Construction
The benzimidazole scaffold is typically synthesized via acid-catalyzed cyclocondensation of 1,2-diaminobenzenes with carbonyl compounds. For 1-(4-benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, this involves reacting 2-aminopyridine derivatives with α-ketonitriles under refluxing acetic acid (HOAc) to form the pyrido[1,2-a]benzimidazole core. For example, 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is generated by treating 2-aminopyridine with methyl cyanoacetate in HOAc at 80°C for 12 hours, achieving 72% yield.
Piperazinyl Substitution via Nucleophilic Aromatic Substitution
Advanced Methodologies in Green Synthesis
Mamedov Heterocycle Rearrangement
A solvent-free, room-temperature approach employs the Mamedov Heterocycle Rearrangement to construct the benzimidazole moiety. By reacting pyrrolo[1,2-a]quinoxaline precursors with 1-benzhydrylpiperazine in acetic acid, the method achieves 65% yield without requiring external catalysts. This strategy minimizes energy consumption and bypasses hazardous reagents, aligning with green chemistry principles.
Fe-Acetic Acid-Mediated Reductions
Patent WO2013150545A2 highlights Fe-acetic acid systems for reducing nitro intermediates during benzimidazole synthesis. For instance, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is reduced using Fe powder in HOAc at 50°C, achieving 89% yield of the corresponding amine. This method avoids Pd/C catalyst poisoning issues associated with traditional hydrogenation.
Purification and Characterization
Solvent-Dependent Crystallization
Crude products are purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% HPLC purity. The solubility profile of 1-(4-benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile in polar aprotic solvents (e.g., DMF, DMSO) facilitates large-scale crystallization.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, ArH), 7.89–7.45 (m, 14H, ArH), 4.12 (s, 2H, CH₂), 3.72 (t, J = 6.8 Hz, 4H, piperazine), 2.41 (s, 3H, CH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₃₂H₂₉N₅: 458.2451; found: 458.2449.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Nitrile Group Stability
The electron-deficient nitrile at C4 is prone to hydrolysis under basic conditions. Using anhydrous DMF and molecular sieves during piperazinyl substitution mitigates this issue, improving yields by 15–20%.
Byproduct Formation in Cyclocondensation
Side products like 3-methylpyrido[1,2-a]benzimidazole-4-carboxamide arise from partial hydrolysis. Adding trimethylsilyl cyanide (TMSCN) as a scavenger reduces carboxamide formation to <5%.
Industrial-Scale Production Considerations
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzhydrylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits significant anticancer activity. Studies have shown that compounds with similar structural features can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Mechanism of Action :
- Induction of apoptosis via the intrinsic pathway.
- Inhibition of specific kinases involved in cell cycle regulation.
Case Study :
In a study conducted on breast cancer cell lines, the compound demonstrated an IC50 value of 18 µM, indicating effective cytotoxicity against cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The presence of the piperazine moiety enhances its interaction with microbial targets, potentially increasing its efficacy .
Neuropharmacological Applications
Given the structural characteristics of the compound, it has potential applications in neuropharmacology. The piperazine ring is known for its ability to interact with neurotransmitter receptors, suggesting possible anxiolytic or antidepressant effects.
Research Findings :
Studies indicate that similar compounds can modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders. Further research is needed to elucidate these effects for this specific compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Pharmaceutical Formulation
The compound's unique properties make it a candidate for pharmaceutical formulations aimed at treating various conditions, including cancer and bacterial infections. Its formulation can be optimized for enhanced bioavailability and targeted delivery.
Wirkmechanismus
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes such as pH regulation and fluid balance . The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacological and Physicochemical Properties
- Electron Effects : Substituents like 4-fluorobenzyl (3i) or chlorophenyl (19) introduce electron-withdrawing effects, altering reactivity and binding to targets like mycobacterial enzymes .
- Biological Activity: Antimicrobial: Derivatives with 1-oxo groups (3i, 3v) and morpholino/tosyloxy substituents (16) show broad-spectrum activity against Gram-positive bacteria and fungi . Anticancer: Piperazinyl and piperidinyl analogs (4, 8d–f) exhibit cytotoxicity via DNA intercalation or kinase inhibition .
Key Research Findings
Antitubercular Activity : Fluorinated analogs (e.g., 3i) demonstrated MIC values of 0.5–2 µg/mL against M. tuberculosis H37Rv, outperforming first-line drugs like rifampicin in MDR strains .
Synthetic Efficiency : Multicomponent reactions () achieve high yields (>85%) for pyrido[1,2-a]benzimidazoles, though the target compound’s synthesis may require specialized coupling steps.
Toxicity : Butyl-substituted derivatives (18) showed moderate cytotoxicity (IC50 ~10 µM in HeLa cells), suggesting substituent-dependent safety profiles .
Biologische Aktivität
1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be represented as follows:
This structure features a benzimidazole core fused with a pyridine ring and a piperazine moiety, which is known to enhance the pharmacological profile of compounds.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, compounds similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have shown significant cytotoxic effects against various cancer cell lines. A notable study assessed the activity of benzimidazole derivatives against human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The results indicated that these compounds induced apoptosis through caspase-dependent pathways, demonstrating their potential as anticancer agents .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds bearing similar structural motifs have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several derivatives has been determined, with some exhibiting potent antibacterial activity comparable to established antibiotics .
The biological activity of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that benzimidazole derivatives can inhibit carbonic anhydrase enzymes, which are crucial for tumor growth and survival under hypoxic conditions .
- Induction of Apoptosis : The activation of apoptotic pathways through caspase enzymes has been observed in cancer cell lines treated with benzimidazole derivatives .
Study 1: Anticancer Activity Assessment
A recent study focused on evaluating the cytotoxic effects of various benzimidazole derivatives on A549 and WM115 cell lines. The results showed that compounds with modifications at the 4-position exhibited enhanced cytotoxicity, leading to significant reductions in cell viability at low concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 12.5 | Apoptosis |
| 2 | WM115 | 15.0 | Apoptosis |
| 3 | A549 | 10.0 | Caspase Activation |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of benzimidazole derivatives against various pathogens. The study reported that certain compounds exhibited MIC values as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 50 |
| B | E. coli | 25 |
| C | C. albicans | 100 |
Q & A
Q. What are the optimized synthetic routes for 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals (HKAs) or enamine intermediates. For example, pyrido[1,2-a]benzimidazole scaffolds are constructed using one-pot MCRs with aromatic aldehydes, malononitrile, and nitro-containing precursors under mild conditions . Alternative methods involve refluxing in dimethylformamide (DMF) with amines or alcohols, followed by crystallization . Key considerations include solvent choice (e.g., dichloromethane for low-temperature steps) and purification via flash chromatography or precipitation .
Q. How should researchers purify and characterize this compound?
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) due to potential irritancy from nitrile and aromatic groups.
- Work in a fume hood to avoid inhalation of fine particulates.
- Store at room temperature in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How do functional groups in this compound influence reactivity in derivatization studies?
- Nitrile group : Participates in nucleophilic additions (e.g., with amines) to form amidines or tetrazoles .
- Piperazine ring : Reacts with electrophiles (e.g., alkyl halides) to generate quaternary ammonium salts, altering solubility and bioactivity .
- Benzimidazole core : Susceptible to electrophilic substitution at the 3-methyl position under acidic conditions .
Q. What mechanistic insights exist for its multicomponent synthesis?
The MCR pathway likely proceeds via:
Formation of a heterocyclic ketene aminal intermediate.
Cyclocondensation with aldehydes and nitrile donors.
Aromatization through nitro group elimination . Kinetic studies using time-resolved NMR or LC-MS are recommended to validate this pathway.
Q. How can researchers design assays to evaluate its biological activity?
- In vitro : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) with ATP-binding domain focus.
- In vivo : Optimize bioavailability by synthesizing prodrugs (e.g., phosphate esters) to enhance water solubility .
- Analytical validation : Pair HPLC (C18 column, ammonium acetate buffer, pH 6.5) with UV detection at 254 nm .
Q. How to resolve contradictory data in structure-activity relationship (SAR) studies?
Q. What strategies mitigate poor solubility in pharmacokinetic studies?
Q. How to assess metabolic stability in preclinical models?
- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Metabolite identification : Look for oxidation products at the benzhydryl or piperazine groups .
Methodological Considerations
Q. What techniques validate synthetic intermediates?
Q. How to design controlled experiments for kinetic studies?
Q. What computational tools predict toxicity profiles?
- ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity risks from the nitrile group.
- Docking studies : Map interactions with CYP450 isoforms to anticipate metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
